molecular formula C21H22O5 B12097174 D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, (R)-(9CI)

D-ribo-Hexitol, 1,5-anhydro-3-deoxy-4,6-O-(phenylmethylene)-, 4-methylbenzoate, (R)-(9CI)

Cat. No.: B12097174
M. Wt: 354.4 g/mol
InChI Key: CYNQIKSKCVESCU-UHFFFAOYSA-N
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Description

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-p-toluoyl-D-glucitol ) is a compound with the following chemical structure:

Structure:\text{Structure:} Structure:

!Compound Structure)

This compound serves as a valuable synthetic intermediate in the preparation of sugar nucleotides.

Preparation Methods

The synthetic route to obtain D-ribo-Hexitol involves several steps. Here are the key aspects:

  • Reaction Sequence:

    • Protection of the hydroxyl groups.
    • Formation of the benzylidene acetal.
    • Introduction of the methylbenzoate group.
    • Deprotection to yield the final compound.
  • Industrial Production:

    • While industrial-scale production methods may vary, laboratories typically employ chemical transformations to synthesize this compound.

Chemical Reactions Analysis

  • Reactions Undergone:

    • D-ribo-Hexitol can undergo various reactions, including oxidation, reduction, and substitution.
    • Notably, the benzylidene acetal group is susceptible to cleavage under specific conditions.
  • Common Reagents and Conditions:

      Oxidation: Oxidizing agents like chromic acid or potassium permanganate.

      Reduction: Reducing agents such as sodium borohydride.

      Substitution: Acid-catalyzed hydrolysis or nucleophilic substitution.

  • Major Products:

    • The primary product is D-ribo-Hexitol itself, with the methylbenzoate group intact.

Scientific Research Applications

D-ribo-Hexitol finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its interactions with enzymes and receptors.

    Industry: Employed in the synthesis of bioactive compounds.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • It likely interacts with specific biological targets, influencing cellular processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

IUPAC Name

(2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQIKSKCVESCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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